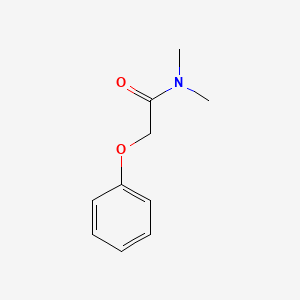

N,N-dimethyl-2-phenoxyacetamide

Description

N,N-Dimethyl-2-phenoxyacetamide (CAS 18925-69-4) is an acetamide derivative characterized by a phenoxy group at the alpha position of the acetamide backbone and dimethyl substitution on the nitrogen atom. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . For instance, diphenamid (a diphenyl-substituted analog) is a known herbicide, and related phenoxyacetamides are intermediates in drug synthesis .

Properties

IUPAC Name |

N,N-dimethyl-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDFAJWLZDYRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403633 | |

| Record name | N,N-dimethyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-59-8 | |

| Record name | N,N-Dimethyl-2-phenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

The patented method involves the direct reaction of phenoxyacetic acid with dimethylcarbamic chloride (DM-CARB) under elevated temperatures. Key parameters include:

-

Temperature : 150°C

-

Apparatus : Sealed autoclave to maintain pressure and prevent volatile loss

-

Molar Ratio : Stoichiometric equivalence of reactants

-

Solvent : Absence of solvent (neat reaction)

The homogeneous mixture of reactants is heated in an autoclave, facilitating a high-yield amidation process. This solvent-free approach reduces waste and simplifies purification.

Product Characterization and Yield

The reaction achieves a 96.9% yield of this compound, with the following physicochemical properties:

| Property | Value |

|---|---|

| Boiling Point | 113–117°C (0.3–0.35 mm Hg) |

| Melting Point | 45°C |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Purity | >99% (by NMR and distillation) |

The product is isolated via distillation under reduced pressure, ensuring minimal impurity carryover.

Mechanistic Insights and Reaction Optimization

Reaction Pathway

The synthesis proceeds through a nucleophilic acyl substitution mechanism:

-

Activation : DM-CARB’s electrophilic carbonyl carbon reacts with phenoxyacetic acid’s hydroxyl group.

-

Intermediate Formation : A tetrahedral intermediate forms, followed by chloride departure.

-

Amide Bond Formation : The dimethylamine moiety bonds to the phenoxyacetyl group, releasing HCl.

The absence of solvent accelerates the reaction by increasing reactant concentration, while the autoclave’s sealed environment prevents HCl evaporation, driving the equilibrium toward product formation.

Critical Optimization Parameters

-

Temperature Control : Excess heat may degrade reactants, while insufficient heat slows kinetics.

-

Pressure Management : Autoclave use mitigates volatile byproduct loss.

-

Purification Techniques : Distillation under vacuum ensures high purity without thermal decomposition.

Industrial-Scale Production Considerations

Scalability and Efficiency

The patented method’s solvent-free design and high yield make it ideal for large-scale production. Key industrial advantages include:

-

Reduced Waste : No solvent disposal or recovery needed.

-

Energy Efficiency : Single-step reaction minimizes energy consumption.

-

Cost-Effectiveness : Dimethylcarbamic chloride is commercially available and cost-stable.

Comparative Analysis with Alternative Amidation Methods

Traditional Amide Synthesis Routes

Conventional methods for amide formation include:

-

Schotten-Baumann Reaction : Phenoxyacetyl chloride + dimethylamine.

-

Requires acid chloride preparation (additional step).

-

Lower yields due to hydrolysis side reactions.

-

-

Coupling Agents : EDCl, DCC-mediated reactions.

-

Expensive reagents and complex purification.

-

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N,N-dimethyl-2-phenoxyethylamine.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Solvent for Drug Formulations

N,N-Dimethyl-2-phenoxyacetamide serves as a solvent in both oral and injectable pharmaceutical formulations. Its ability to solubilize poorly soluble drugs makes it particularly valuable in the pharmaceutical industry. It has been investigated as a vehicle for the parenteral delivery of small peptides, enhancing their bioavailability .

2. Drug Delivery Systems

The compound has been shown to influence the release profiles of drugs from nanoparticles. For instance, studies indicate that it can affect the size and rate of release of certain antibiotics, such as norfloxacin . Additionally, it has been evaluated for its potential as a permeation enhancer in transdermal drug delivery systems.

3. Anticancer Research

Recent studies have focused on the synthesis of phenoxyacetamide derivatives that exhibit cytotoxic activity against cancer cell lines. For example, two novel derivatives were shown to inhibit metalloproteinase activity, thereby preventing cancer cell migration and invasion . These findings suggest that this compound and its derivatives could play a role in developing new anticancer therapies.

Industrial Applications

1. Polymer Industry

this compound is utilized as a solvent in the production of synthetic fibers and polymers. Its high solvating power makes it suitable for dissolving high molecular weight polymers and synthetic resins used in various industrial applications, including coatings and films .

2. Organic Synthesis

The compound acts as a versatile reagent in organic synthesis, facilitating reactions involving strong bases and serving as a catalyst in cyclization, halogenation, and alkylation processes . Its role in increasing the yield of desired products is particularly noted in pharmaceutical synthesis.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated a series of 2-phenoxyacetamide analogues for their inhibitory potency towards monoamine oxidases (MAOs), which are important targets for antidepressant drugs. The most potent compounds demonstrated significant inhibition of MAO-A and MAO-B, highlighting the therapeutic potential of phenoxyacetamide derivatives .

Case Study 2: Drug Delivery Enhancement

Research conducted on this compound's effects on drug release from nanoparticles showed promising results. The study illustrated how varying concentrations of the compound influenced the kinetics of drug release, suggesting its utility in formulating more effective drug delivery systems .

Mechanism of Action

The mechanism by which N,N-dimethyl-2-phenoxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)

- CAS: 957-51-7 | Formula: C₁₆H₁₇NO | MW: 239.32 g/mol

- Key Differences: Replaces the phenoxy group with two phenyl groups.

- Application : Herbicide targeting broadleaf weeds, with activity linked to the diphenyl moiety’s lipophilicity .

- Physical Properties : Likely a solid (inferred from structural analogs), contrasting with liquid-phase simpler acetamides like N,N-dimethylacetamide .

N,N-Dimethylacetamide (DMAC)

- CAS: 127-19-5 | Formula: C₄H₉NO | MW: 87.12 g/mol

- Key Differences : Lacks aromatic substituents; simpler alkyl structure.

- Application : Industrial solvent and reagent (purity ≥99%, bp 164.58–167.58°C) .

- Safety : Classified as hazardous due to reproductive toxicity; stringent handling required .

2-Phenylacetamide

- CAS: 103-81-1 | Formula: C₈H₉NO | MW: 135.16 g/mol

- Key Differences: No N-substituents; simpler phenyl-acetamide backbone.

- Application : Pharmaceutical intermediate (e.g., anticonvulsant synthesis) .

Functional Analogues: Phenoxy-Substituted Acetamides

N-[2-Phenoxyphenyl]acetamide

- CAS: 143359-96-0 | Synonym: Nimesulide precursor

- Application: Anti-inflammatory drug intermediate, highlighting the pharmacological relevance of phenoxy-acetamide motifs .

N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide

- Structure: Contains two acetamide groups linked via phenoxy-ethylene chains.

- Application: Specialty chemical for research, emphasizing the versatility of phenoxy spacers in molecular design .

Data Table: Comparative Overview

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Physical State (Inferred) |

|---|---|---|---|---|---|

| N,N-Dimethyl-2-phenoxyacetamide | 18925-69-4 | C₁₀H₁₃NO₂ | 179.22 | Agrochemical (potential) | Liquid/Solid |

| Diphenamid | 957-51-7 | C₁₆H₁₇NO | 239.32 | Herbicide | Solid |

| N,N-Dimethylacetamide | 127-19-5 | C₄H₉NO | 87.12 | Solvent/Reagent | Liquid |

| 2-Phenylacetamide | 103-81-1 | C₈H₉NO | 135.16 | Pharmaceutical Intermediate | Solid |

| N-[2-Phenoxyphenyl]acetamide | 143359-96-0 | C₁₄H₁₃NO₂ | 235.26 | Anti-inflammatory drug | Solid |

Research Findings and Implications

- Synthetic Utility: Phenoxyacetamides are frequently used in drug synthesis (e.g., Nimesulide), suggesting that this compound could serve as a scaffold for bioactive molecules .

- Safety Considerations: While N,N-dimethylacetamide requires rigorous handling due to toxicity, the phenoxy substitution in the target compound may mitigate or modify these risks, though direct data are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.